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Myeloperoxidase (MPO) is a critical enzyme in the human innate immune system, playing a

pivotal role in host defense against pathogens. However, its potent oxidative capabilities also

implicate it in the pathology of numerous inflammatory diseases, making it a key target for

therapeutic intervention. This guide provides an in-depth technical overview of the structural

biology of human MPO, presenting key data, experimental methodologies, and visual

representations of its catalytic cycle and experimental workflows.

Molecular Architecture of Human Myeloperoxidase
Human MPO is a cationic heterotetrameric protein with a total molecular weight of

approximately 150 kDa.[1][2] It is a homodimer of two identical protomers, each consisting of a

light chain (around 15 kDa) and a glycosylated heavy chain (variable weight, around 60-65

kDa).[1][2] These chains are linked by a single disulfide bridge (Cys153).[1] The mature

enzyme is stored in the azurophilic granules of neutrophils and is released upon cellular

activation.[1][3]

Crystallographic Data
The three-dimensional structure of human MPO has been elucidated through X-ray

crystallography, providing detailed insights into its architecture and active site. Several

structures have been deposited in the Protein Data Bank (PDB).
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PDB ID Resolution (Å) Method Key Features

1MHL 2.25 X-RAY DIFFRACTION

Crystal structure of

isoform C, revealing

novel covalent heme

linkages.[4]

1CXP 1.80 X-RAY DIFFRACTION

High-resolution

cryogenic structure,

confirming heme

attachments and

identifying halide-

binding sites.[5][6]

Table 1: Summary of Key Human Myeloperoxidase Crystal Structures.

The Unique Heme Prosthetic Group
A defining feature of MPO is its unique heme prosthetic group, a derivative of protoporphyrin

IX, which is covalently attached to the protein through three distinct linkages.[4][5][6] This

autocatalytic modification is crucial for the enzyme's catalytic activity and spectral properties,

giving MPO its characteristic green color.[1]

The covalent attachments include:

Two ester linkages between modified methyl groups on pyrrole rings A and C of the heme

and the carboxyl groups of Glutamate 242 (Glu242) and Aspartate 94 (Asp94), respectively.

[4][5][6]

A sulfonium ion linkage between the vinyl group on pyrrole ring A and the sulfur atom of

Methionine 243 (Met243).[4][5][6]

These covalent bonds cause significant distortion of the heme tetrapyrrole ring from a planar

conformation.[4]

Post-Translational Modifications
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Human MPO undergoes several post-translational modifications crucial for its proper folding,

stability, and function. The biosynthesis of MPO is a complex process that begins in the

endoplasmic reticulum with the synthesis of a single-chain precursor.[7] The availability of

heme is a critical checkpoint for the maturation and subsequent proteolytic processing of MPO.

[7]

Glycosylation: MPO is a heavily glycosylated protein, with five N-linked glycosylation sites

occupied by both high mannose and complex glycan structures.[8] These modifications are

important for protein folding and stability.

Proteolytic Processing: The precursor protein is cleaved to generate the light and heavy

chains of the mature enzyme.[7]

Catalytic Mechanism and Function
MPO is a member of the heme peroxidase superfamily and catalyzes the production of potent

microbicidal oxidants.[9][10] Its primary function is to utilize hydrogen peroxide (H₂O₂) to

oxidize halide and pseudohalide ions, most notably chloride (Cl⁻), to produce hypochlorous

acid (HOCl), the active component of household bleach.[1][11][12]

The Halogenation and Peroxidase Cycles
MPO's catalytic activity is characterized by two interconnected cycles: the halogenation cycle

and the peroxidase cycle.[9][13]
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Figure 1: The MPO Catalytic Cycle.

Formation of Compound I: The resting ferric (Fe³⁺) MPO reacts with H₂O₂ in a two-electron

oxidation to form the highly reactive intermediate, Compound I.[13][14] Compound I contains

an oxoiron(IV) center and a porphyrin radical cation.[15]

Halogenation Cycle: Compound I can then undergo a two-electron reduction by chloride ions

to produce hypochlorous acid (HOCl) and return to the resting ferric state.[14] This is the

primary pathway for the generation of potent microbicidal agents.
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Peroxidase Cycle: Alternatively, Compound I can be reduced back to the ferric state in two

sequential one-electron steps, via the intermediate Compound II.[13][16] In this cycle,

various electron donors can serve as substrates.

Active Site and Key Residues
The active site of MPO is located in a crevice between the two chains of a protomer and is

characterized by a distal and a proximal heme face.

Distal Side: The distal side contains key catalytic residues, including a histidine (His95) and

an arginine (Arg239), which are essential for the binding of H₂O₂ and the facilitation of the

catalytic reaction.[15][17] A nearby glutamine (Gln91) is also important for positioning a water

molecule that is displaced upon substrate binding.[5]

Proximal Side: The proximal side features a histidine (His336) that serves as the axial ligand

to the heme iron.[5][17] A calcium-binding site near the active site is crucial for maintaining

its structural integrity.[1]

Experimental Protocols
The structural and functional characterization of human MPO relies on a variety of biochemical

and biophysical techniques.

Protein Purification
Purification of MPO from its native source, human neutrophils, is a multi-step process.
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Figure 2: Generalized MPO Purification Workflow.

Neutrophil Isolation: Neutrophils are isolated from fresh human blood using density gradient

centrifugation.

Granule Extraction: Isolated neutrophils are disrupted, and azurophilic granules are

separated by differential centrifugation.
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Solubilization: MPO is solubilized from the granules using detergents.

Chromatography: A series of chromatographic steps, including size-exclusion, ion-exchange,

and affinity chromatography (e.g., using Concanavalin A to bind the glycosylated MPO), are

employed to purify the enzyme to homogeneity.

Purity Assessment: The purity of the MPO sample is assessed by SDS-PAGE and by

measuring the Reinheitszahl (RZ) value (A₄₃₀/A₂₈₀), which should be greater than 0.8 for

pure MPO.

X-ray Crystallography
Determining the three-dimensional structure of MPO involves protein crystallization and X-ray

diffraction analysis.[18]
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Figure 3: X-ray Crystallography Workflow for MPO.
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Crystallization: Purified MPO is subjected to crystallization screening using techniques like

vapor diffusion, where various precipitants, buffers, and additives are tested to find

conditions that promote crystal growth.[19][20]

Data Collection: Single crystals are exposed to a high-intensity X-ray beam, and the resulting

diffraction pattern is recorded.[18]

Structure Solution and Refinement: The diffraction data is used to calculate an electron

density map, from which the atomic model of the protein is built and refined.[18]

Enzymatic Assays
The catalytic activity of MPO is typically measured using spectrophotometric assays.

Peroxidation Assay: The oxidation of a chromogenic substrate, such as o-dianisidine or 2,2'-

azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), in the presence of H₂O₂ is

monitored by the change in absorbance at a specific wavelength.

Chlorination Assay: The production of HOCl can be quantified by trapping it with a suitable

reagent, such as taurine, to form the more stable taurine chloramine, which can then be

detected.[21]

MPO in Disease and as a Therapeutic Target
The dual role of MPO in host defense and tissue damage makes it a significant factor in a wide

range of diseases.[10][22][23] Elevated MPO levels are associated with cardiovascular

diseases, neurodegenerative disorders, and certain cancers.[1][10][22] Consequently, the

development of specific MPO inhibitors is an active area of research for therapeutic

intervention.[10][24][25]

MPO Inhibitors
A variety of compounds have been investigated for their ability to inhibit MPO activity. These

inhibitors can be broadly classified as reversible or irreversible.
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Inhibitor Class Example(s) Mechanism of Action

Flavonoids Quercetin
Competitive inhibition and

scavenging of HOCl.[26]

Thioxanthines 2-Thioxanthine
Interacts with the active site,

reducing catalytic activity.[24]

Mechanism-based Inactivators PF-1355

Forms a covalent adduct with

the heme group, irreversibly

inactivating the enzyme.[21]

Table 2: Examples of Myeloperoxidase Inhibitors.

Conclusion
The structural biology of human myeloperoxidase reveals a complex and highly specialized

enzyme. Its unique covalent heme linkages and intricate catalytic mechanism are central to its

powerful oxidative capabilities. Understanding the detailed molecular architecture and function

of MPO is crucial for elucidating its role in health and disease and for the rational design of

therapeutic agents that can modulate its activity. This guide provides a foundational

understanding for researchers and drug developers working on this important enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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